molecular formula C36H38N4O4 B1216191 Protoporphyrin IX dimethyl ester CAS No. 5522-66-7

Protoporphyrin IX dimethyl ester

Cat. No. B1216191
CAS RN: 5522-66-7
M. Wt: 590.7 g/mol
InChI Key: LQBPATQBTSBIIH-UHFFFAOYSA-N
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Description

Protoporphyrin IX dimethyl ester, also known as Dimethyl 8,13-divinyl-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate , is a compound with the empirical formula C36H38N4O4 . It falls within the class of porphyrins and exhibits interesting photophysical properties. This molecule has been studied for its potential applications in photodynamic therapy due to its photosensitizing properties .


Chemical Reactions Analysis

Protoporphyrin IX dimethyl ester can participate in various chemical reactions. Notably, it can undergo photoexcitation upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, making it a promising candidate for photodynamic therapy .

Scientific Research Applications

Photosensitizer in Photodynamic Therapy

Protoporphyrin IX dimethyl ester has been demonstrated to be a potent photosensitizer . It’s used in photodynamic therapy, a treatment that uses light-sensitive compounds and light to destroy cancer cells. Specifically, it has been used as a photosensitizer for human nasopharyngeal carcinoma .

Study of Drug-Protein Interactions

Protoporphyrin IX dimethyl ester has been used in studies of drug-protein interactions . For instance, it has been used to study its binding sites on Human Serum Albumin (HSA), a major plasma protein responsible for drug distribution in the human circulatory system .

Construction of Zn (II) Ion Sensors

This compound has been used for the construction of Zn (II) ion sensors . These sensors can be used to detect and measure the concentration of zinc ions in various environments.

Precursor for Chlorin-based Photosensitizers

Protoporphyrin IX dimethyl ester is used as a precursor for the synthesis of chlorin-based photosensitizers . These photosensitizers are used in photodynamic therapy for the treatment of various diseases, including cancer.

Study of Photophysical Properties

The photophysical properties of Protoporphyrin IX dimethyl ester have been reported . These properties are important in understanding its behavior under different light conditions, which is crucial in applications like photodynamic therapy.

Synthetic Transformations and Chemical Biology Applications

Protoporphyrin IX dimethyl ester has been used in synthetic transformations, and its derivatives have found applications in chemical biology . This involves modifying the compound and studying the properties and applications of the resulting derivatives.

Mechanism of Action

Target of Action

Protoporphyrin IX dimethyl ester primarily targets soluble guanylyl cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

Protoporphyrin IX dimethyl ester is known to be a potent photosensitizer . As a photosensitizer, it absorbs light and transfers the energy to other molecules, creating reactive oxygen species that can damage cells . This property is utilized in photodynamic therapy for the treatment of certain types of cancer .

Biochemical Pathways

Protoporphyrin IX dimethyl ester is involved in the heme synthesis pathway . It is a precursor of heme, a vital component of hemoglobin and myoglobin, which are responsible for oxygen transport and storage . The compound’s role in this pathway is crucial for biological metabolism and biogeochemical cycling .

Pharmacokinetics

It is known to be soluble in various organic solvents, including dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol . This solubility suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of Protoporphyrin IX dimethyl ester’s action is the generation of reactive oxygen species through its role as a photosensitizer . These reactive species can cause cellular damage, particularly in cancer cells, making it a useful tool in photodynamic therapy .

Action Environment

The action of Protoporphyrin IX dimethyl ester can be influenced by environmental factors. For instance, its photosensitizing properties are dependent on the presence of light . Additionally, its role in the heme synthesis pathway suggests that it may be influenced by factors affecting this pathway, such as the availability of iron . .

properties

IUPAC Name

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBPATQBTSBIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889376
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoporphyrin IX dimethyl ester

CAS RN

5522-66-7, 6164-53-0
Record name Protoporphyrin IX dimethyl ester
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate
Source European Chemicals Agency (ECHA)
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Record name 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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